2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
Description
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate is a bicoumarin derivative functionalized with an N,N-diethylcarbamate group at the 7'-yl position. Bicoumarins are known for their diverse biological activities, including enzyme inhibition and anticancer properties . The introduction of the carbamate moiety aims to modulate electronic properties, solubility, and target binding affinity compared to hydroxyl or alkyl-substituted analogs. This analysis compares its structural, synthetic, physicochemical, and biological features with related compounds.
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-3-24(4-2)23(27)28-15-9-10-16-17(13-21(25)29-20(16)12-15)18-11-14-7-5-6-8-19(14)30-22(18)26/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTBJOKBJBTULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-diethylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of bichromene derivatives with diethylcarbamate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in creating more complex molecules. Reactions such as oxidation and substitution are commonly employed in synthetic pathways.
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving histone deacetylase (HDAC) inhibition.
Medical Applications
Ongoing research is exploring its potential as a therapeutic agent. The compound's interaction with specific molecular targets may lead to advancements in cancer therapy and other medical treatments.
Industrial Uses
In industry, this compound can be utilized in the development of new materials and chemical processes, particularly in the formulation of advanced coatings and polymers.
Anticancer Activity
A study focusing on structurally similar compounds reported significant anticancer properties:
| Compound | Target | IC₅₀ Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | HDAC6 | 0.27 | MCF-7 |
| 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate | TBD | TBD | TBD |
This table illustrates the potential efficacy of related compounds in inhibiting cancer cell growth.
Anti-inflammatory Effects
Research has also indicated that compounds similar to this one may reduce pro-inflammatory cytokine production in activated immune cells. This suggests possible applications in treating inflammatory diseases.
Biological Activity
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate is a synthetic compound belonging to the bichromene family. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C24H20N2O5
- Molecular Weight : Approximately 420.41 g/mol
- Functional Groups : Dioxo groups and a carbamate moiety which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Properties :
- Bichromene derivatives have shown significant potential in inducing apoptosis in various cancer cell lines. The compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival.
- For instance, studies indicate that compounds with similar structures can trigger intrinsic mitochondrial pathways leading to apoptosis through the generation of reactive oxygen species (ROS) .
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Potential Applications
The unique properties of this compound suggest several promising applications:
- Cancer Therapy : Given its anticancer properties, this compound could serve as a lead candidate for developing novel chemotherapeutic agents.
- Antimicrobial Treatments : Its effectiveness against microbial pathogens positions it as a potential candidate for new antimicrobial drugs.
- Biochemical Research : The ability to inhibit specific enzymes makes it valuable in studying metabolic pathways and drug interactions.
Comparison with Similar Compounds
Core Scaffold and Substituents
The target compound shares a bicoumarin backbone (two fused coumarin units at positions 3 and 4') with the following analogs:
- Compound 2: 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione .
- Compound 3 : 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione .
- [3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate: A monocoumarin derivative with a trifluoromethyl group and methoxyphenoxy substituent .
Key Differences :
Physicochemical Data
The carbamate group may improve solubility in organic solvents compared to hydroxylated analogs .
Enzyme Inhibition
- Compound 2 and 3: Tested as carbonic anhydrase inhibitors, with IC₅₀ values in the nanomolar range due to hydroxyl and aminomethyl interactions with active-site zinc .
- Target Compound : Unreported activity, but the carbamate group could enhance binding via hydrogen bonding or hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
